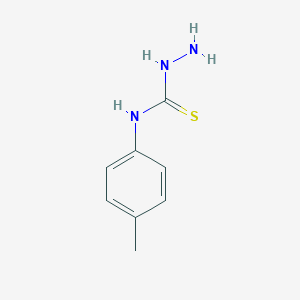
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1-phenyl-2-propanone with dimethylamine and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-dimethylamino-1-phenylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 1-hydroxy-2-dimethylamino-1-phenylpropane or 1-amino-2-dimethylamino-1-phenylpropane.
Oxidation: Products include corresponding oxides or ketones.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2-dimethylamino-1-phenylpropane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar structure but lacks the dimethylamino group.
Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.
Uniqueness
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine is unique due to the presence of both a chlorine atom and a dimethylamino group on the same carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
14703-60-7 |
|---|---|
Molekularformel |
C11H16ClN |
Molekulargewicht |
197.7 g/mol |
IUPAC-Name |
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-9(13(2)3)11(12)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
InChI-Schlüssel |
TWGWDHNDNBNXBL-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)









